molecular formula C8H18N2O B13908806 [(2R)-1,2,4-trimethylpiperazin-2-yl]methanol

[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol

Cat. No.: B13908806
M. Wt: 158.24 g/mol
InChI Key: NGRMRNBPDQDKKC-MRVPVSSYSA-N
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Description

[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1,2,4-trimethylpiperazin-2-yl]methanol typically involves the reaction of piperazine derivatives with suitable alkylating agents. One common method is the alkylation of 1,2,4-trimethylpiperazine with formaldehyde under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated or aminated derivatives.

Scientific Research Applications

[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-1,2,4-trimethylpiperazin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.

    Piperazine: A six-membered ring with two nitrogen atoms, similar to [(2R)-1,2,4-trimethylpiperazin-2-yl]methanol but without the hydroxyl group.

    Morpholine: A six-membered ring containing one nitrogen and one oxygen atom, used in various chemical applications.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in certain contexts .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol

InChI

InChI=1S/C8H18N2O/c1-8(7-11)6-9(2)4-5-10(8)3/h11H,4-7H2,1-3H3/t8-/m1/s1

InChI Key

NGRMRNBPDQDKKC-MRVPVSSYSA-N

Isomeric SMILES

C[C@@]1(CN(CCN1C)C)CO

Canonical SMILES

CC1(CN(CCN1C)C)CO

Origin of Product

United States

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